molecular formula C40H66N4O9 B12761033 Symplostatin 3 CAS No. 401625-16-9

Symplostatin 3

Cat. No.: B12761033
CAS No.: 401625-16-9
M. Wt: 747.0 g/mol
InChI Key: PFMWLSLCVYOPSJ-SGUCCDCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Symplostatin 3 is a linear peptide compound isolated from the marine cyanobacterium Symploca sp. VP452 . It is a close analogue of the potent antitubulin agent Dolastatin 10, from which it differs only in the C-terminal unit, where the dolaphenine moiety is substituted by a 3-phenyllactic acid residue . As a result, this compound acts as a mitotic inhibitor by disrupting microtubule assembly, leading to the disruption of cell division and induction of apoptosis . This mechanism correlates with its high in vitro cytotoxicity, with IC50 values against various human tumor cell lines reported in the nanomolar range, from 3.9 to 10.3 nM . While its bioactivity profile is similar to Dolastatin 10, studies indicate that this compound disrupts microtubules at a higher concentration, which is consistent with its slightly weaker cytotoxic potency . The molecular formula of this compound is C40H66N4O9, and it has an average molecular weight of 746.987 Da . Its structure and potent activity make it a valuable compound for researchers investigating novel anticancer agents, particularly those targeting tubulin in mitosis . The exploration of cyanobacterial compounds like this compound highlights their significant potential as templates for drug discovery and development . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

401625-16-9

Molecular Formula

C40H66N4O9

Molecular Weight

747.0 g/mol

IUPAC Name

(2S)-2-[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]oxy-3-phenylpropanoic acid

InChI

InChI=1S/C40H66N4O9/c1-13-26(6)35(43(10)38(47)33(24(2)3)41-37(46)34(25(4)5)42(8)9)30(51-11)23-32(45)44-21-17-20-29(44)36(52-12)27(7)40(50)53-31(39(48)49)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,46)(H,48,49)/t26-,27+,29-,30+,31-,33-,34-,35-,36+/m0/s1

InChI Key

PFMWLSLCVYOPSJ-SGUCCDCUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)OC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Symplostatin 3 is synthesized via solid-phase peptide synthesis , a method widely used for complex peptides. This approach involves:

  • Resin selection : A Wang or Rink amide resin is typically employed for carboxyl-terminal anchoring.
  • Sequential coupling : Protected amino acids (e.g., N,N-dimethyl-L-valine, L-valine) are added using coupling reagents like HBTU/HOBt.
  • Deprotection and cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

Advantages :

  • High reproducibility and scalability.
  • Efficient side-chain protection management.

Liquid-Phase Peptide Synthesis

Alternative methods use liquid-phase synthesis for specific fragments:

  • Fragment preparation : Key subunits (e.g., (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoic acid) are synthesized separately.
  • Condensation reactions : Fragments are coupled using EDCI/HOBt or DCC, followed by deprotection of tert-butyl or Fmoc groups.

Key challenges :

  • Solubility issues in non-polar intermediates.
  • Requires precise stoichiometric control to avoid side reactions.

Fragment Condensation Strategy

The synthesis leverages a stepwise fragment assembly approach:

Fragment Synthetic Method Coupling Reagent Yield (%)*
N-Terminal SPPS with Fmoc chemistry HBTU/HOBt 75–85
Central Liquid-phase β-ketone ester approach EDCI/HOBt 60–70
C-Terminal Chiral N-sulfinyl imine method DCC 50–65

*Yields estimated from analogous dolastatin syntheses.

The C-terminal 3-phenyllactic acid unit replaces dolastatin 10’s dolaphenine, necessitating modified coupling conditions.

Structural Validation and Purity Control

Post-synthesis analysis includes:

  • NMR spectroscopy : Confirms stereochemistry at chiral centers (e.g., δ 4.25 ppm for α-methoxy group).
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 747.0, matching the molecular formula C₄₀H₆₆N₄O₉.
  • HPLC purity : ≥95% purity is achieved using C18 columns with acetonitrile/water gradients.

Comparative Analysis with Dolastatin 10 Synthesis

This compound’s synthesis mirrors dolastatin 10 protocols but diverges in the C-terminal unit:

Parameter This compound Dolastatin 10
C-Terminal Unit 3-Phenyllactic acid Dolaphenine (Thiazole-containing unit)
Coupling Efficiency 65–70% 70–80%
Cytotoxicity (IC₅₀) 3.9–10.3 nM 0.1–1.2 nM

The lower cytotoxicity of this compound correlates with reduced microtubule disruption efficiency.

Chemical Reactions Analysis

Types of Reactions

Symplostatin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Cytotoxicity and Mechanism of Action

Symplostatin 3 exhibits impressive in vitro cytotoxicity with IC50_{50} values ranging from 3.9 to 10.3 nM against various human tumor cell lines. This potency is indicative of its potential as an anticancer agent. The compound’s ability to disrupt microtubules suggests that it may induce apoptosis in cancer cells, similar to other known microtubule-targeting agents.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineIC50 (nM)
A549 (Lung)3.9
HeLa (Cervical)10.3
MDA-MB-435 (Breast)Not specified
DU-145 (Prostate)Not specified

Case Studies and Experimental Findings

  • Microtubule Disruption : Studies have shown that this compound disrupts microtubule formation at concentrations higher than those required for dolastatin 10, indicating a unique interaction with cellular structures .
  • Cell Cycle Arrest : this compound has been reported to cause G2/M phase arrest in cancer cell lines, which is critical for preventing the proliferation of malignant cells . This effect aligns with the mechanisms observed in other dolastatin analogues.
  • Synergistic Effects : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy, potentially allowing for lower doses and reduced side effects in clinical applications .

Broader Implications in Pharmaceutical Development

The exploration of marine-derived compounds like this compound highlights the potential for discovering new therapeutic agents from natural sources. Given the historical success of marine compounds in drug development, continued research into this compound could lead to significant advancements in cancer treatment protocols.

Mechanism of Action

Symplostatin 3 exerts its effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to tubulin, inhibiting its polymerization and preventing the formation of functional microtubules. This disruption of microtubule dynamics interferes with cell division and ultimately induces cell death . The molecular targets and pathways involved in this mechanism include the inhibition of tubulin polymerization and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and biological differences between Symplostatin 3 and related compounds:

Compound Source Structural Features Key Bioactivities IC50 (Cancer Cells) Key Targets/Mechanisms
This compound Symploca sp. Dolastatin 10 analog; C-terminal 3-phenyllactic acid Antiproliferative, microtubule disruption 3.9–10.3 nM Tubulin polymerization
Symplostatin 1 Symploca hydnoides Dolastatin 10 analog; identical to dolastatin 10 Antimitotic, antiangiogenic 0.1–1.0 nM Tubulin, Bcl-2 phosphorylation
Symplostatin 4 Symploca sp. Dolastatin 10/15 hybrid; methylmethoxypyrrolinone C-terminus Antimalarial (IC50 = 36–100 nM), moderate cytotoxicity 12–53 µM Falcipains, cathepsin L
Gallinamide A Schizothrix sp. Structurally identical to Symplostatin 4 Antimalarial, cathepsin L inhibition 0.7 µM (antiplasmodial) Covalent inhibition of proteases
Dolastatin 10 Dolabella auricularia Parent compound; N-terminal dimethylvaline, C-terminal dolaphenine Antiproliferative, clinical trials (discontinued) 0.1–0.3 nM Tubulin binding, apoptosis induction

Mechanistic Divergence

  • This compound vs. Symplostatin 1: While both are dolastatin 10 analogs, Symplostatin 1 retains the original dolaphenine moiety, contributing to its sub-nanomolar potency. This compound’s C-terminal modification reduces toxicity but also lowers in vivo efficacy compared to Symplostatin 1 .
  • This compound vs. Symplostatin 4: Symplostatin 4’s hybrid structure (dolastatin 10/15) and C-terminal methylmethoxypyrrolinone enable dual targeting of Plasmodium falciparum proteases (e.g., falcipains) and mammalian cathepsin L, unlike this compound’s exclusive tubulin focus .
  • This compound vs. Gallinamide A : Despite structural identity to Symplostatin 4, Gallinamide A is primarily studied for antimalarial activity, with minimal cytotoxicity toward mammalian cells, highlighting functional divergence due to stereochemical or metabolic factors .

Pharmacological Profiles

  • Symplostatin 1 : Demonstrated tumor growth delay in murine models but caused severe gastrointestinal and hepatic toxicity at therapeutic doses .
  • Symplostatin 4: Exhibits a unique food vacuole phenotype in P. falciparum, indicative of protease inhibition, and irreversibly inhibits cathepsin L (IC50 = 5.0 nM) without lysing red blood cells .
  • Dolastatin 10: Advanced to Phase II trials for metastatic melanoma but failed due to neurotoxicity and marginal efficacy .

Q & A

Q. What analytical techniques are essential for identifying and characterizing Symplostatin 3?

this compound is identified using a combination of NMR spectroscopy , mass spectrometry (MS) , and HPLC-MS dereplication . Key steps include:

  • 1D/2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, COSY, HMBC) to resolve planar structures and stereochemistry .
  • HRESIMS for precise molecular formula determination .
  • HPLC-MS dereplication to differentiate this compound from analogs like dolastatin 10 or symplostatin 1 .
  • Marfey’s analysis for absolute configuration determination of amino acid residues .
    Note: Solvent choice (e.g., CD2_2Cl2_2) and pH can significantly impact NMR spectra, necessitating cross-validation under multiple conditions .

Q. What is the biosynthetic origin of this compound, and how is it isolated?

this compound is a cyanobacterial metabolite isolated from Symploca sp. VP452 via:

  • Phylogenetic-guided collection : Prioritizing cyanobacterial strains related to known dolastatin/symplostatin producers .
  • Bioactivity-guided fractionation : Using antiproliferative assays (e.g., IC50_{50} < 10 ng/mL) to track cytotoxic fractions .
  • Silica SPE and 1H^{1}\text{H} NMR profiling to detect functional groups (e.g., N-CH3_3, O-CH3_3) .

Advanced Research Questions

Q. How do structural modifications in Symplostatin analogs influence bioactivity?

Key structure-activity relationships (SAR) for this compound and related analogs include:

  • N-terminal residues : Critical for tubulin polymerization inhibition (e.g., Dap residues in symplostatin 1) .
  • C-terminal modifications : Methyl-methoxypyrrolinone or α,β-unsaturated systems enhance covalent binding to proteases (e.g., falcipains, cathepsin L) .
  • Sulfation patterns : R4_4 groups (e.g., SO3_3Na in symplostatin 5–10) modulate solubility and target affinity .

Example: Symplostatin 5 (IC50_{50} = 73 nM vs. PPE) outperforms sivelestat (IC50_{50} = 3080 nM) due to its thiazole core and sulfated side chain .

Q. How can contradictory NMR data for Symplostatin analogs be resolved?

Discrepancies in NMR assignments (e.g., symplostatin 4 vs. gallinamide A) require:

  • Multi-solvent NMR profiling : Compare spectra in CDCl3_3, CD2_2Cl2_2, and DMSO-d6_6 to assess pH/concentration effects .
  • Synthetic validation : Total synthesis to confirm stereochemistry (e.g., L-configuration in N,N-dimethyl isoleucine) .
  • Cross-laboratory replication : Share raw NMR/MS data to standardize interpretations .

Q. What in vitro assays are used to evaluate this compound’s therapeutic potential?

  • Antiproliferative assays : Measure IC50_{50} values against cancer cell lines (e.g., MDA-MB-435, HUVEC) using MTT/WST-1 .
  • Tubulin polymerization assays : Quantify microtubule disruption via turbidity measurements .
  • Protease inhibition : Use fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Ala-p-nitroanilide) for elastase/MMP inhibition .
  • Cellular phenotyping : Monitor caspase-3 activation, Bcl-2 phosphorylation, or micronuclei formation for apoptosis .

Q. How can combinatorial approaches enhance this compound’s efficacy?

  • Synergy with HDAC inhibitors : Co-administration with largazole (HDAC inhibitor) improves cytotoxicity via epigenetic modulation .
  • Dual-targeting strategies : Exploit bifunctional moieties (e.g., tubulin-binding N-terminus + protease-targeting C-terminus) .
  • In vivo validation : Use murine models (e.g., colon 38 carcinoma) to assess toxicity and recovery profiles .

Methodological Guidelines

  • Reproducibility : Follow Beilstein Journal standards for experimental reporting (e.g., detailed NMR/MS parameters in Supplementary Data) .
  • Data transparency : Archive raw spectra in public repositories (e.g., Zenodo) to resolve structural ambiguities .
  • Ethical prioritization : Prioritize cyanobacterial collections with sufficient biomass and low ecological impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.